imino(methyl)(pyrrolidin-3-yl)-lambda6-sulfanone
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Overview
Description
Imino(methyl)(pyrrolidin-3-yl)-lambda6-sulfanone is a compound that features a unique combination of functional groups, including an imino group, a methyl group, a pyrrolidine ring, and a lambda6-sulfanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of imino(methyl)(pyrrolidin-3-yl)-lambda6-sulfanone typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as amino acids or amines, under acidic or basic conditions.
Introduction of the Imino Group: The imino group can be introduced by reacting the pyrrolidine derivative with a suitable imine precursor under mild conditions.
Attachment of the Methyl Group: The methyl group can be introduced via alkylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.
Formation of the Lambda6-Sulfanone Moiety: The lambda6-sulfanone moiety can be synthesized through the oxidation of a thioether precursor using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and continuous flow processes to ensure high yield and purity. The use of automated reactors and advanced purification techniques such as chromatography and crystallization can further enhance the efficiency of production.
Chemical Reactions Analysis
Types of Reactions
Imino(methyl)(pyrrolidin-3-yl)-lambda6-sulfanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction of the imino group can yield amines using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the imino or methyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, alkyl halides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Substituted derivatives with new functional groups.
Scientific Research Applications
Imino(methyl)(pyrrolidin-3-yl)-lambda6-sulfanone has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents with potential therapeutic effects.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules and natural products.
Materials Science: The compound can be used in the development of novel materials with unique properties, such as polymers and catalysts.
Biological Studies: It can be employed in biochemical assays to study enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of imino(methyl)(pyrrolidin-3-yl)-lambda6-sulfanone involves its interaction with specific molecular targets, such as enzymes or receptors. The imino group can form hydrogen bonds or ionic interactions with active sites, while the pyrrolidine ring provides structural stability. The lambda6-sulfanone moiety can participate in redox reactions, influencing the compound’s biological activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2-one: A five-membered lactam with similar structural features.
Pyrrolidine-2,5-dione: Another pyrrolidine derivative with distinct functional groups.
Prolinol: A pyrrolidine-based alcohol with different chemical properties.
Uniqueness
Imino(methyl)(pyrrolidin-3-yl)-lambda6-sulfanone is unique due to the presence of the lambda6-sulfanone moiety, which imparts distinct redox properties and reactivity. This sets it apart from other pyrrolidine derivatives, making it valuable for specific applications in medicinal chemistry and materials science.
Properties
CAS No. |
2680904-44-1 |
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Molecular Formula |
C5H12N2OS |
Molecular Weight |
148.2 |
Purity |
95 |
Origin of Product |
United States |
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